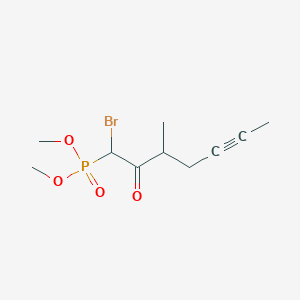
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms This particular compound is notable for its unique structure, which includes a bromine atom, a methyl group, and a phosphonate group
Vorbereitungsmethoden
The synthesis of Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate typically involves multi-step organic reactions. One common method involves the reaction of dimethyl phosphite with an appropriate bromoalkyne under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphonate ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives. Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate exerts its effects involves interactions with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and materials science. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The exact pathways involved depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Dimethyl (1-bromo-3-methyl-2-oxohept-5-yn-1-yl)phosphonate can be compared with other organophosphorus compounds such as:
Dimethyl methylphosphonate: Known for its use as a flame retardant and in the synthesis of nerve agents.
Dimethyl (diazomethyl)phosphonate: Used in the Seyferth-Gilbert homologation reaction to synthesize alkynes.
H-phosphonate esters: These compounds are versatile in organic synthesis and have applications in the preparation of biologically important phosphorus compounds
Eigenschaften
CAS-Nummer |
90016-40-3 |
|---|---|
Molekularformel |
C10H16BrO4P |
Molekulargewicht |
311.11 g/mol |
IUPAC-Name |
1-bromo-1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one |
InChI |
InChI=1S/C10H16BrO4P/c1-5-6-7-8(2)9(12)10(11)16(13,14-3)15-4/h8,10H,7H2,1-4H3 |
InChI-Schlüssel |
HGKNYGMTYJUEDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC(C)C(=O)C(P(=O)(OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
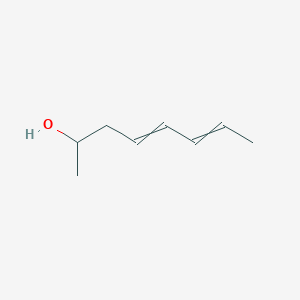
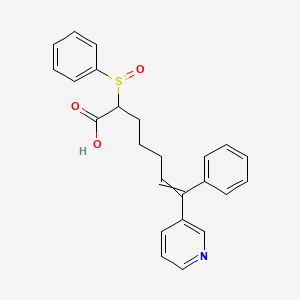
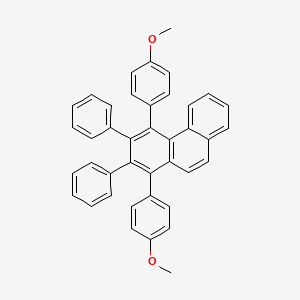
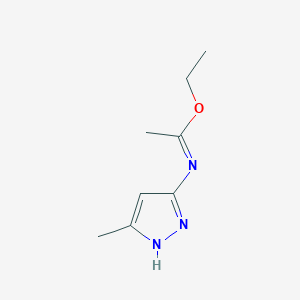
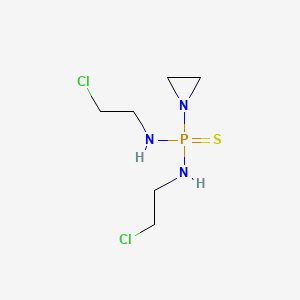

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
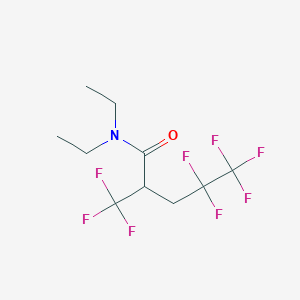
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)

